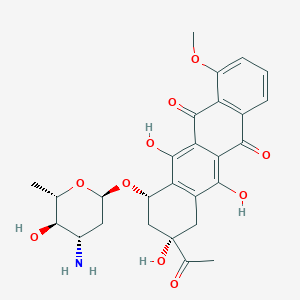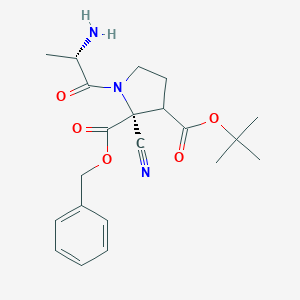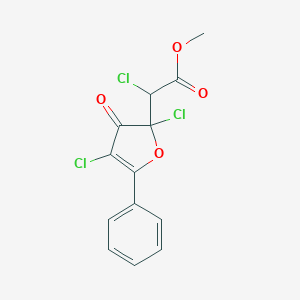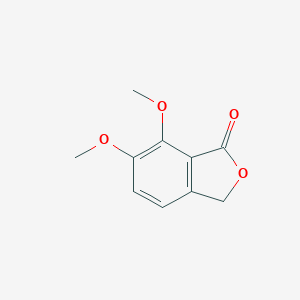
4'-Epi-daunorubicin
Overview
Description
4'-Epi-daunorubicin is a derivative of daunorubicin, an anthracycline antibiotic with antitumor properties. It is synthesized by condensation reactions and has shown biological activity in cultured cells and experimental tumors in mice. The compound is a precursor for epirubicin, a clinically useful antitumor drug with reduced cardiotoxicity compared to doxorubicin .
Synthesis Analysis
The synthesis of this compound involves the condensation of a trifluoroacetamido sugar derivative with daunomycinone. This process yields both alpha and beta anomers of the compound. The synthesis has been optimized through genetic engineering by overexpressing the aveBIV gene in Streptomyces coeruleorubidus, leading to a threefold increase in production yield .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the absence of a methoxyl group at the C-4 position, which is present in daunorubicin. This structural difference significantly impacts the compound's biological activity and cytotoxicity. The alpha anomer of this compound has been found to be more active than the beta anomer in inhibiting the cloning efficiency of HeLa cells .
Chemical Reactions Analysis
This compound can undergo further chemical modifications, such as the substitution of the C-4' hydroxyl group with iodine, to produce analogs like 4'-epi-iodo-4'-deoxy-daunorubicin (IDDNR). These analogs have potential as cancer radiotherapeutic agents due to their ability to be labeled with radioactive isotopes such as I-125 or Br-80m .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound derivatives are influenced by their structural modifications. For instance, the removal of the methoxyl group and the inversion of configuration at positions 7 and 9 result in compounds with varying degrees of cytotoxic activity and effects on DNA synthesis. The 4'-epi derivatives have been shown to be more active than their non-epimerized counterparts in cell cultures, indicating the importance of the 4'-epi configuration for biological activity .
Scientific Research Applications
Enhanced Production Methods
- Improving 4'-Epi-daunorubicin Production : Research on Streptomyces coeruleorubidus strain SIPI-A0707 demonstrated that overexpression of the aveBIV gene led to increased production of 4'-epidaunorubicin, a precursor for epirubicin, which is used as an antitumor drug. Enhancements in production methods are crucial for efficient industrial-scale manufacturing (Shao et al., 2010).
Engineering of Biosynthetic Pathways
Biosynthetic Pathway Manipulation : The bioconversion of deoxysugar moieties to biosynthetic intermediates of daunorubicin in an engineered strain of Streptomyces coeruleobidus has been studied. This research is pivotal for developing novel anthracyclines through combinatorial biosynthesis (Yuan et al., 2014).
Genetic Recombination for High Yield : Gene recombination techniques have been employed in the production of 4'-epidaunorubicin. By replacing the dnmV gene and integrating aveBIV in a daunorubicin-producing strain, a significant increase in the production of 4'-epidaunorubicin was achieved (Shao Lei, 2010).
Combinatorial Biosynthetic Systems
- Development of Combinatorial Biosynthetic Systems : Research has shown the development of a Streptomyces venezuelae-based system that can produce glycosylated derivatives of doxorubicin and its intermediates, including 4'-epi-doxorubicin. This system highlights the potential of using biological tools to modify sugar moieties in anthracyclines, which can be an alternative to chemical syntheses (Han et al., 2011).
Drug Delivery Mechanisms
Targeted Drug Delivery : Studies on the targeted release of anthracyclines like daunorubicin using aptamer-tethered DNA nanotrains have shown high payload capacity and targeted release, providing insights into constructing efficient drug carriers (Pei et al., 2020).
Epirubicin-Encapsulated Liposomes : Research on epirubicin, a derivative of daunorubicin, encapsulated in thermosensitive liposomes has shown improved pharmacokinetics and antitumor efficacy. This approach could be significant for targeted chemotherapy (Wu et al., 2011).
Mechanism of Action
Target of Action
4’-Epi-daunorubicin, also known as Epidaunorubicin, primarily targets the enzyme topoisomerase II . This enzyme plays a crucial role in DNA replication and transcription by controlling the topological states of DNA, making it a key target in cancer therapy .
Mode of Action
Epidaunorubicin interacts with its target through a number of proposed mechanisms. It forms complexes with DNA by intercalation between base pairs, inhibiting topoisomerase II activity by stabilizing the DNA-topoisomerase II complex, thereby preventing the religation portion of the ligation-religation reaction .
Biochemical Pathways
The biosynthetic pathway of thymidine diphospho (TDP)-L-daunosamine, aglycon of daunorubicin, involves a cluster of dnm genes, among which the dnmV gene product reduces the C-4 ketone to a hydroxyl group . Replacement of dnmV with other genes whose products reduce C-4 ketone to an epi-hydroxy group might switch the metabolic flux from daunorubicin to 4’-epidaunorubicin in the daunorubicin-producing strain .
Pharmacokinetics
Studies on daunorubicin, a closely related anthracycline, have shown that it exhibits significant inter-individual variability in pharmacokinetics . Factors such as obesity, body composition, and genetic polymorphisms can influence the pharmacokinetics of daunorubicin .
Result of Action
The interaction of 4’-Epi-daunorubicin with DNA and topoisomerase II leads to double-strand breaks in the DNA, inhibiting DNA replication and transcription, and ultimately leading to cell death . This makes it effective in the treatment of various types of cancer.
Action Environment
The action of 4’-Epi-daunorubicin can be influenced by various environmental factors. For instance, the genetically engineered strain producing 4’-Epi-daunorubicin has a different fermentation condition and extraction protocol compared with the wild type daunorubicin producer . Additionally, the interaction of daunorubicin with model membranes has shown that membrane structure and lipid composition can influence the drug’s action .
properties
IUPAC Name |
(7S,9S)-9-acetyl-7-[(2R,4S,5R,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29NO10/c1-10-22(30)14(28)7-17(37-10)38-16-9-27(35,11(2)29)8-13-19(16)26(34)21-20(24(13)32)23(31)12-5-4-6-15(36-3)18(12)25(21)33/h4-6,10,14,16-17,22,30,32,34-35H,7-9,28H2,1-3H3/t10-,14-,16-,17-,22-,27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STQGQHZAVUOBTE-RPDDNNBZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29NO10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80206629 | |
| Record name | 4'-Epi-daunorubicin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80206629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
527.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
57918-24-8 | |
| Record name | Epidaunorubicin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57918-24-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4'-Epi-daunorubicin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057918248 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4'-Epi-daunorubicin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80206629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 57918-24-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | EPIDAUNORUBICIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ST2WDK731R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole](/img/structure/B138643.png)




![(10S,13R,14S,17R)-4,4,10,13-tetramethyl-17-[(2R)-6-methylhept-5-en-2-yl]-3-oxo-1,2,5,6,7,11,12,15,16,17-decahydrocyclopenta[a]phenanthrene-14-carboxylic acid](/img/structure/B138657.png)



